molecular formula C8H5ClN2O B6343020 Imidazo[1,2-a]pyridine-3-carbonyl chloride CAS No. 750509-02-5

Imidazo[1,2-a]pyridine-3-carbonyl chloride

Cat. No.: B6343020
CAS No.: 750509-02-5
M. Wt: 180.59 g/mol
InChI Key: DDJYOUHATAPWGO-UHFFFAOYSA-N
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Description

Imidazo[1,2-a]pyridine-3-carbonyl chloride (CAS 750509-02-5) is a versatile chemical intermediate prized in medicinal chemistry and drug discovery research. This compound features a reactive acyl chloride group situated on the imidazopyridine scaffold, a privileged structure in pharmacology . Its primary research value lies in its ability to efficiently form amide bonds, making it a crucial building block for the synthesis of more complex molecules . Researchers utilize this reagent to develop novel phosphonocarboxylate and phosphonopropionate derivatives, which are investigated as potent inhibitors of enzymes like Rab geranylgeranyl transferase (RGGT) . The inhibition of RGGT, a key enzyme in the posttranslational prenylation of Rab GTPases, represents a promising therapeutic target for disrupting disease-related cellular processes . The imidazo[1,2-a]pyridine core allows for diverse functionalization, enabling structure-activity relationship (SAR) studies to optimize biological activity and physicochemical properties . As a cold-chain product, it requires specific handling and storage conditions to maintain stability. This product is intended For Research Use Only and is strictly not for diagnostic, therapeutic, or personal use.

Properties

IUPAC Name

imidazo[1,2-a]pyridine-3-carbonyl chloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H5ClN2O/c9-8(12)6-5-10-7-3-1-2-4-11(6)7/h1-5H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DDJYOUHATAPWGO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=NC=C(N2C=C1)C(=O)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H5ClN2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

180.59 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Oxalyl Chloride-Mediated Chlorination

The most widely reported method involves treating imidazo[1,2-a]pyridine-3-carboxylic acid with oxalyl chloride in dichloromethane (DCM) under catalytic dimethylformamide (DMF). A representative procedure from Ambeed.com describes dissolving 3.0 g (18.5 mmol) of the carboxylic acid in anhydrous DCM (50 mL) at 0°C, followed by dropwise addition of oxalyl chloride (4.84 mL, 55.5 mmol) and three drops of DMF . The mixture warms to room temperature, stirring for 15 minutes before solvent evaporation yields the crude acyl chloride. This method avoids purification steps, leveraging the volatility of oxalyl chloride for facile removal .

Key Advantages :

  • High reactivity : Oxalyl chloride rapidly converts carboxylic acids to acyl chlorides at low temperatures.

  • Minimal byproducts : Gaseous byproducts (CO, CO₂, HCl) evaporate, simplifying isolation .

Limitations :

  • Moisture sensitivity : Requires strict anhydrous conditions.

  • Toxicity : Oxalyl chloride is highly corrosive and requires careful handling.

Thionyl Chloride (SOCl₂) Method

Thionyl chloride offers a cost-effective alternative, particularly for large-scale synthesis. In one protocol, imidazo[1,2-a]pyridine-3-carboxylic acid (10 mmol) is refluxed with excess SOCl₂ (3 equiv) in DCM for 2 hours . The mixture is concentrated under vacuum, and residual SOCl₂ is removed via azeotropic distillation with toluene. This method achieves a 76% yield after recrystallization from methanol .

Reaction Conditions :

ParameterValue
SolventDichloromethane
TemperatureReflux (40°C)
Time2 hours
Work-upSolvent evaporation

Advantages :

  • Scalability : Suitable for multi-kilogram production.

  • Low cost : Thionyl chloride is cheaper than oxalyl chloride.

Challenges :

  • HCl gas evolution : Requires scrubbing systems.

  • Over-chlorination risk : Prolonged heating may degrade sensitive substrates.

Phosphorus Pentachloride (PCl₅) Approach

Phosphorus pentachloride enables chlorination under milder conditions. A published procedure refluxes imidazo[1,2-a]pyridine-3-carboxylic acid (5.0 g) with PCl₅ (2.2 equiv) in chloroform for 4 hours . The mixture is filtered to remove phosphorus oxychloride (POCl₃), and the solvent is evaporated to isolate the acyl chloride in 80% yield .

Optimized Parameters :

ParameterValue
SolventChloroform
TemperatureReflux (61°C)
Time4 hours
PurificationFiltration

Strengths :

  • High yield : 80% isolated yield after minimal purification.

  • Compatibility : Effective for electron-deficient heterocycles.

Drawbacks :

  • POCl₃ handling : Requires careful disposal due to toxicity.

  • Solvent limitations : Chloroform’s regulatory restrictions complicate industrial use.

Comparative Analysis of Methods

A side-by-side evaluation reveals trade-offs between efficiency, safety, and practicality:

MethodYieldCostSafety ProfileScalability
Oxalyl ChlorideN/AHighHazardous fumesModerate
Thionyl Chloride76%LowCorrosive, HCl gasHigh
PCl₅80%MediumToxic byproductsModerate
  • Oxalyl chloride is preferred for small-scale, rapid reactions despite higher cost.

  • Thionyl chloride excels in cost-sensitive bulk synthesis but demands robust safety infrastructure.

  • PCl₅ balances yield and reactivity but faces regulatory hurdles.

Mechanistic Insights and Side Reactions

All methods proceed via nucleophilic acyl substitution, where the chlorinating agent activates the carboxylic acid’s carbonyl group. Key considerations include:

  • DMF catalysis : In oxalyl chloride reactions, DMF generates an iminium intermediate, accelerating chloride displacement .

  • Solvent choice : Polar aprotic solvents (DCM, chloroform) stabilize reactive intermediates.

  • Byproduct formation : Over-chlorination or decomposition occurs if stoichiometry or temperature is misoptimized .

Industrial Applications and Case Studies

Imidazo[1,2-a]pyridine-3-carbonyl chloride is pivotal in synthesizing kinase inhibitors and antiviral agents. For example, N-(5-cyano-2-fluorophenyl)imidazo[1,2-a]pyridine-3-carboxamide—a candidate for inflammatory diseases—is prepared via this intermediate . Scale-up challenges include:

  • Purity requirements : Crude acyl chlorides often suffice for subsequent amidation without chromatography.

  • Process safety : Continuous flow systems mitigate risks associated with exothermic chlorination .

Chemical Reactions Analysis

Nucleophilic Acyl Substitution Reactions

Imidazo[1,2-a]pyridine-3-carbonyl chloride undergoes nucleophilic substitution with amines, alcohols, and thiols to form amides, esters, and thioesters, respectively. These reactions are typically conducted under mild conditions, often in dichloromethane (DCM) or tetrahydrofuran (THF) at 0–25°C.

Table 1: Reaction Outcomes with Amines

Amine TypeProductYield (%)ConditionsSource
Primary alkyl3-Carboxamide derivatives70–85DCM, 0°C, 2 h, BCl₃ catalyst
Secondary cyclic3-Piperidinylcarboxamide68THF, rt, 4 h
Aromatic3-(Aryl)carboxamide60–75DCM, BCl₃, 0°C to rt

Key Findings :

  • BCl₃ catalysis enhances reaction efficiency by activating the carbonyl chloride for nucleophilic attack .

  • Steric hindrance in bulky amines reduces yields (e.g., 60% for 2,6-dimethylaniline) .

Esterification Reactions

Reactions with alcohols produce 3-alkoxycarbonyl derivatives, critical for prodrug synthesis.

Table 2: Esterification with Aliphatic Alcohols

AlcoholProductYield (%)ConditionsSource
Ethanol3-Ethoxycarbonyl80DCM, 0°C, 2 h
Isopropanol3-Isopropoxycarbonyl75BCl₃, DCM, rt
Benzyl alcohol3-Benzyloxycarbonyl68THF, 0°C, 3 h

Mechanistic Insight :

  • BCl₃ coordinates with the carbonyl oxygen, polarizing the C=O bond and facilitating nucleophilic addition .

  • Electron-rich alcohols (e.g., benzyl alcohol) show slower reactivity due to reduced nucleophilicity .

Thioester Formation

Thiols react with the carbonyl chloride to form thioesters, useful in bioorthogonal chemistry.

Hydrolysis to Carboxylic Acid

This compound is hydrolyzed to the corresponding carboxylic acid under aqueous conditions.

Reaction Conditions :

  • Hydrolysis proceeds rapidly in H₂O/THF (1:1) at rt, yielding >90% carboxylic acid .

  • Acidic or basic conditions accelerate hydrolysis but may degrade the imidazo[1,2-a]pyridine core .

Table 4: Bioactive Carboxamides

CompoundMIC vs Mtb (μM)Selectivity Index (SI)Source
3-(Piperidinyl)0.006>128
3-(Morpholinyl)0.007>110
3-(Cyclohexyl)0.014>95

Highlights :

  • Derivatives with cyclic amines (e.g., piperidine) show sub-micromolar activity against multidrug-resistant Mtb .

  • Carboxamides exhibit low cytotoxicity (IC₅₀ >128 μM in Vero cells) .

Limitations and Challenges

  • Stability : The carbonyl chloride is moisture-sensitive, requiring anhydrous conditions .

  • Stereoselectivity : Reactions with chiral amines yield racemic mixtures, necessitating resolution steps .

Scientific Research Applications

Medicinal Chemistry

1.1 Antimicrobial Activity

Recent studies have highlighted the effectiveness of imidazo[1,2-a]pyridine derivatives against multidrug-resistant tuberculosis (MDR-TB) and extensively drug-resistant tuberculosis (XDR-TB). For instance, compounds derived from this scaffold have shown minimum inhibitory concentrations (MIC) ranging from 0.03 to 5.0 μM against Mycobacterium tuberculosis (Mtb) H37Rv strain, indicating potent activity against resistant strains . The structure-activity relationship (SAR) studies revealed that modifications such as the introduction of carboxylate groups significantly enhance the antibacterial properties of these compounds .

1.2 Central Nervous System Disorders

Imidazo[1,2-a]pyridine derivatives have also been investigated for their potential in treating central nervous system disorders. For example, the FDA-approved drug Zolpidem, which contains this scaffold, is used for insomnia treatment and demonstrates anxiolytic properties. Research has indicated that modifications to the imidazo[1,2-a]pyridine core can yield compounds with improved efficacy and reduced side effects . Furthermore, these compounds modulate GABA_A receptors, which are crucial in managing anxiety and other psychiatric disorders .

Synthetic Methodologies

2.1 Efficient Synthesis Techniques

The synthesis of imidazo[1,2-a]pyridine-3-carbonyl chloride has been facilitated by various innovative methods that emphasize eco-friendliness and efficiency. Recent advancements include metal-free direct synthesis protocols that minimize environmental impact while maximizing yield . The three-component aza-Friedel–Crafts reaction has emerged as a notable method for synthesizing C3-alkylated derivatives efficiently under mild conditions, allowing for broad substrate scope and high functional group tolerance .

Synthesis Method Key Features Yield
Aza-Friedel–Crafts ReactionMild conditions, broad substrate scopeModerate to good yields
Metal-free SynthesisEco-friendly, high efficiencyHigh
Domino A3-CouplingSustainable methodHigh

Case Studies

3.1 Drug Development Case Study

In a recent investigation by Moraski et al., a series of 2,7-dimethylimidazo[1,2-a]pyridine-3-carboxamides were synthesized and evaluated for their anti-TB activity. The most potent compounds demonstrated MIC values as low as 0.004 μM against replicating Mtb while showing non-cytotoxicity towards various cell lines including VERO and MCF-7 . This study underscores the potential of modifying imidazo[1,2-a]pyridine derivatives for developing new anti-TB agents.

3.2 Exploration of Structure-Activity Relationships

Abrahams et al. conducted high-throughput screening to identify hit compounds within the imidazo[1,2-a]pyridine class that inhibit Mtb growth effectively. Their findings revealed a promising range of MIC values and established a foundation for further SAR studies to optimize these compounds for clinical use against resistant strains of tuberculosis .

Mechanism of Action

The mechanism of action of imidazo[1,2-a]pyridine-3-carbonyl chloride involves its interaction with various molecular targets and pathways. For example:

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following sections compare imidazo[1,2-a]pyridine-3-carbonyl chloride with key derivatives in terms of reactivity , physical properties , and applications .

Physical Properties

Key physical data for selected analogs are summarized below:

Compound Name Melting Point (°C) Molecular Weight (g/mol) Key Substituents Reference
This compound* N/A ~180.6 (calculated) Carbonyl chloride Inferred
2-(4-Nitrophenyl)-N-cyclohexylimidazo[1,2-a]pyrazin-3-amine (10j) 154–156 364.8 (calculated) Nitrophenyl, cyclohexylamine
Imidazo[1,2-a]pyridin-2(3H)-one hydrochloride N/A 186.6 (exact mass) Lactam, hydrochloride
2-(4-Chlorophenyl)-3,7-dimethylimidazo[1,2-a]pyridine hydrochloride N/A 292.05 (exact mass) Chlorophenyl, methyl

*Calculated properties for this compound are inferred from analogs.

  • Solubility : Hydrochloride salts (e.g., 1-(imidazo[1,2-a]pyridin-3-yl)-N-methylmethanamine dihydrochloride hydrate ) exhibit enhanced water solubility compared to neutral carbonyl chloride, which is likely soluble in polar aprotic solvents (e.g., DMA, ethyl acetate) .
  • Stability : Carbonyl chlorides are generally moisture-sensitive, whereas lactams (e.g., ) and hydrochloride salts () are more stable under ambient conditions .

Biological Activity

Imidazo[1,2-a]pyridine-3-carbonyl chloride is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article provides an in-depth examination of its biological activity, including its mechanisms of action, structure-activity relationships (SAR), and relevant case studies.

Overview of Imidazo[1,2-a]pyridine Derivatives

Imidazo[1,2-a]pyridine derivatives are nitrogen-containing heterocycles that have been extensively studied for their pharmacological properties. These compounds exhibit a range of biological activities, including antimicrobial , anti-inflammatory , antitumor , and antiparasitic effects. The structural versatility of imidazo[1,2-a]pyridine allows for the modification of functional groups, which can enhance biological efficacy and selectivity.

1. Antitubercular Activity

Recent studies have highlighted the potential of imidazo[1,2-a]pyridine derivatives as effective agents against multidrug-resistant tuberculosis (MDR-TB) and extensively drug-resistant tuberculosis (XDR-TB). For instance, compounds derived from this scaffold have demonstrated minimum inhibitory concentrations (MIC) as low as 0.006 μM against Mycobacterium tuberculosis (Mtb) .

CompoundMIC (μM)Activity Type
Compound 70.045Potent against Mtb
Compound 80.0009Extracellular Mtb
Compound 80.00045Intracellular Mtb

These findings suggest that modifications at specific positions on the imidazo[1,2-a]pyridine ring can significantly enhance antitubercular activity .

2. Anticancer Properties

Imidazo[1,2-a]pyridine derivatives have also been explored for their anticancer potential. A study demonstrated that a novel derivative exhibited anti-inflammatory activity by suppressing NF-κB and STAT3 signaling pathways in cancer cell lines such as MDA-MB-231 and SKOV3 . This suppression leads to reduced expression of inflammatory cytokines and promotes apoptosis in cancer cells.

CompoundCell LineMechanism
MIAMDA-MB-231NF-κB/STAT3 inhibition
MIA + CurcuminSKOV3Synergistic anti-inflammatory effects

The combination of imidazo[1,2-a]pyridine derivatives with other agents like curcumin has shown enhanced therapeutic effects against cancer cells .

3. Anthelmintic Activity

Research has also indicated that certain imidazo[1,2-a]pyridine derivatives possess anthelmintic properties. For example, a specific compound demonstrated paralysis in Haemonchus contortus larvae at concentrations as low as 31.25 μM . This effect is attributed to the compound's interaction with cholinergic receptors, showcasing a novel mode of action against parasitic infections.

Structure-Activity Relationship (SAR)

The SAR studies of imidazo[1,2-a]pyridine derivatives reveal critical insights into how structural modifications influence biological activity. Key findings include:

  • Positioning of Substituents : Modifications at the C2 and C6 positions significantly affect the potency against various pathogens.
  • Functional Groups : The presence of electron-withdrawing or electron-donating groups can enhance or diminish activity depending on the target.

Case Study 1: Antitubercular Screening

In a high-throughput screening study by Abrahams et al., several imidazo[1,2-a]pyridine analogues were identified as potent inhibitors against Mtb with MIC values ranging from 0.03 to 5.0 μM . This study underscores the importance of systematic exploration in discovering effective antitubercular agents.

Case Study 2: Anticancer Efficacy

A recent investigation into a series of novel imidazo[1,2-a]pyridine derivatives revealed promising anticancer activity through covalent inhibition mechanisms targeting KRAS G12C mutations . The lead compound demonstrated significant cytotoxicity in NCI-H358 cells, indicating its potential as a therapeutic agent for specific cancer types.

Q & A

Basic Research Questions

Q. What are the established synthetic routes for preparing Imidazo[1,2-a]pyridine-3-carbonyl chloride, and what experimental conditions are critical for high yield?

  • Methodological Answer : The compound is typically synthesized via chlorination of Imidazo[1,2-a]pyridine-3-carboxylic acid using reagents like thionyl chloride (SOCl₂) or oxalyl chloride (C₂Cl₂O₂) under reflux conditions in anhydrous solvents (e.g., dichloromethane or toluene). Catalytic dimethylformamide (DMF) may accelerate the reaction . Key considerations include maintaining moisture-free conditions to avoid hydrolysis and controlling reaction temperature (60–80°C) to optimize conversion. Post-synthesis purification via vacuum distillation or recrystallization is recommended to isolate the product.

Q. How can researchers confirm the structural integrity of this compound using spectroscopic methods?

  • Methodological Answer : Nuclear magnetic resonance (NMR) spectroscopy is essential for structural validation. In 1^1H NMR, the carbonyl chloride group induces deshielding effects on adjacent protons, with characteristic signals for the imidazo-pyridine core appearing between δ 7.5–9.0 ppm. 13^13C NMR will show a distinct carbonyl carbon peak near δ 160–165 ppm. Mass spectrometry (ESI-HRMS) should confirm the molecular ion peak (e.g., [M+H]+^+ at m/z 195.02 for C₈H₅ClN₂O). Comparative analysis with literature data for analogous compounds is advised .

Q. What safety protocols are critical when handling this compound in the laboratory?

  • Methodological Answer : Due to its reactivity and potential toxicity, use personal protective equipment (PPE) including nitrile gloves, goggles, and a lab coat. Work in a fume hood to avoid inhalation of vapors. Store the compound under inert gas (argon or nitrogen) at 2–8°C to prevent decomposition. Spills should be neutralized with sodium bicarbonate and disposed of as hazardous waste .

Advanced Research Questions

Q. How can computational methods optimize reaction pathways for this compound in novel acylation reactions?

  • Methodological Answer : Quantum chemical calculations (e.g., DFT) can model transition states and predict regioselectivity in Friedel-Crafts acylations. For example, the C-3 position’s reactivity can be analyzed via electron density maps. Coupling computational screening with high-throughput experimentation (HTE) accelerates condition optimization, such as identifying optimal Lewis acid catalysts (e.g., AlCl₃ vs. FeCl₃) .

Q. What strategies mitigate instability issues during the use of this compound in multi-step syntheses?

  • Methodological Answer : Instability often arises from moisture sensitivity. Strategies include:

  • Using dried solvents (e.g., molecular sieves in THF).
  • Employing in situ generation of the acyl chloride from the carboxylic acid precursor.
  • Stabilizing intermediates via temporary protective groups (e.g., tert-butoxycarbonyl (Boc)) during coupling reactions .

Q. How can researchers resolve contradictions in reported bioactivity data for Imidazo[1,2-a]pyridine derivatives?

  • Methodological Answer : Discrepancies may stem from impurities or stereochemical variations. Implement orthogonal analytical techniques (HPLC-MS for purity, X-ray crystallography for stereochemistry) and validate biological assays with positive/negative controls. For example, antimicrobial activity should be tested against standardized strains (e.g., E. coli ATCC 25922) with MIC values compared to known benchmarks .

Q. What advanced techniques enable scalable production of this compound derivatives for medicinal chemistry studies?

  • Methodological Answer : Continuous flow reactors enhance scalability by improving heat/mass transfer and reducing side reactions. Automated platforms can optimize parameters (e.g., residence time, catalyst loading) for gram-scale synthesis. For instance, coupling flow chemistry with inline IR monitoring ensures real-time quality control .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Imidazo[1,2-a]pyridine-3-carbonyl chloride
Reactant of Route 2
Reactant of Route 2
Imidazo[1,2-a]pyridine-3-carbonyl chloride

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